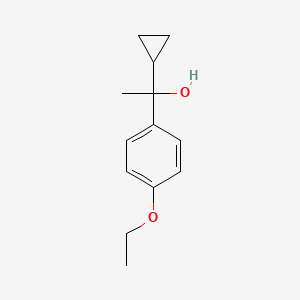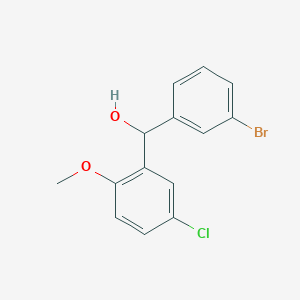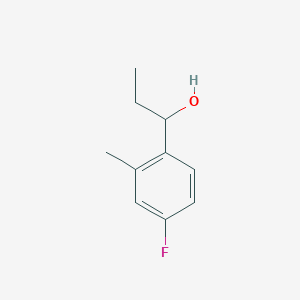
(3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol is an organic compound characterized by the presence of bromine, fluorine, and methyl substituents on a phenylmethanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol typically involves the following steps:
Grignard Reaction: One common method involves the reaction of 3-bromobenzyl bromide with 4-fluoro-2-methylphenylmagnesium bromide. This Grignard reagent is prepared by reacting 4-fluoro-2-methylbromobenzene with magnesium in anhydrous ether.
Reduction: Another approach involves the reduction of the corresponding ketone, (3-bromophenyl)(4-fluoro-2-methylphenyl)ketone, using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above methods, with a focus on yield, purity, and cost-effectiveness. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the bromine substituent to a hydrogen atom using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol.
Substitution: Sodium azide in dimethylformamide, thiourea in ethanol.
Major Products
Oxidation: (3-Bromophenyl)(4-fluoro-2-methylphenyl)ketone.
Reduction: (3-Hydroxyphenyl)(4-fluoro-2-methylphenyl)methanol.
Substitution: (3-Aminophenyl)(4-fluoro-2-methylphenyl)methanol.
科学的研究の応用
(3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of novel polymers and materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: The compound is a versatile intermediate in organic synthesis, facilitating the creation of complex molecules for various applications.
作用機序
The mechanism by which (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Polymerization: In materials science, the compound can participate in polymerization reactions, contributing to the formation of polymers with desired properties.
類似化合物との比較
Similar Compounds
(3-Bromophenyl)(4-fluorophenyl)methanol: Lacks the methyl group, which may affect its reactivity and binding properties.
(3-Bromophenyl)(2-methylphenyl)methanol: Lacks the fluorine atom, potentially altering its electronic properties.
(4-Fluoro-2-methylphenyl)(4-bromophenyl)methanol: The positions of the bromine and fluorine atoms are reversed, which can influence its chemical behavior.
Uniqueness
(3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
特性
IUPAC Name |
(3-bromophenyl)-(4-fluoro-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-9-7-12(16)5-6-13(9)14(17)10-3-2-4-11(15)8-10/h2-8,14,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJLVYKCCHZOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














